(Z)-3-methyl-2-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Description

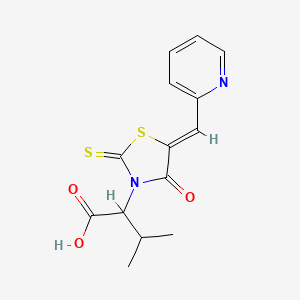

(Z)-3-methyl-2-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring and a pyridine moiety. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.

Properties

IUPAC Name |

3-methyl-2-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-8(2)11(13(18)19)16-12(17)10(21-14(16)20)7-9-5-3-4-6-15-9/h3-8,11H,1-2H3,(H,18,19)/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEINKKZULXLWMF-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CC=N2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=N2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolidinone ring. One common approach is the reaction of a suitable thiazolidinone precursor with a pyridine derivative under specific conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiazolidinone derivatives: Similar compounds with variations in the substituents on the thiazolidinone ring.

Pyridine derivatives: Compounds containing pyridine rings with different substituents.

Uniqueness: (Z)-3-methyl-2-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is unique due to its specific combination of the thiazolidinone ring and the pyridine moiety, which may confer distinct biological and chemical properties compared to other similar compounds.

Biological Activity

(Z)-3-methyl-2-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a thiazolidinone derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential as an antibacterial and antifungal agent, along with other therapeutic applications. The following sections will explore its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiazolidinone core with a pyridine ring, which is crucial for its biological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including the compound , exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, compounds related to this structure have shown:

- MIC (Minimum Inhibitory Concentration) values ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae.

- Enhanced potency compared to traditional antibiotics like ampicillin and streptomycin, with activity exceeding these by 10–50 times in some cases .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound 8 | E. cloacae | 0.004–0.03 | 0.008–0.06 |

| Compound 12 | S. aureus | 0.015 | 0.030 |

| Compound 6 | B. cereus | 0.015 | 0.030 |

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity:

- The most potent antifungal derivatives exhibited MIC values between 0.004 and 0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus.

- The structure–activity relationship indicates that modifications at the thiazolidinone moiety can significantly enhance antifungal efficacy .

Table 2: Antifungal Activity of Related Compounds

| Compound | Fungi Tested | MIC (mg/mL) |

|---|---|---|

| Compound 15 | T. viride | 0.004 |

| Compound 15 | A. fumigatus | 0.06 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

- Thiazolidinone Core : Essential for maintaining antibacterial and antifungal properties.

- Pyridine Substitution : Enhances interaction with bacterial enzymes, increasing potency.

- Alkyl Substituents : Variations in alkyl chains can modulate lipophilicity and bioavailability.

Study on Antimicrobial Efficacy

A study published in early 2023 evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including the compound . The results indicated:

- Enhanced Efficacy : Compounds exhibited up to a 50-fold increase in activity against resistant strains compared to standard treatments.

- Mechanism of Action : Docking studies suggested that these compounds inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication .

Cancer Cell Line Studies

Another investigation focused on the antiproliferative effects of similar compounds on cancer cell lines, revealing:

- Selective Cytotoxicity : Certain derivatives showed selective toxicity against specific cancer types, indicating potential for targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.